![molecular formula C18H14N4 B14619660 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-22-1](/img/structure/B14619660.png)
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. This compound is characterized by a triazine ring fused with a quinoline moiety, and it contains a phenylethyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the triazinoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazinoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in dichloromethane or chloroform.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced triazinoquinoline derivatives.
Substitution: Halogenated triazinoquinoline derivatives.
科学的研究の応用
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
作用機序
The mechanism of action of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. In cancer cells, the compound inhibits kinases such as c-Met and VEGFR-2, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition induces cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and viral replication processes .
類似化合物との比較
Similar Compounds
1,2,4-Triazino[5,6,1-i,j]quinolines: These compounds are tricyclic analogs of fluoroquinolones and share a similar triazinoquinoline core structure.
Triazino indole-quinoline hybrids: These compounds combine triazinoquinoline and indole moieties and have shown promising antileishmanial activity.
Uniqueness
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct electronic and steric properties.
特性
CAS番号 |
60075-22-1 |
|---|---|
分子式 |
C18H14N4 |
分子量 |
286.3 g/mol |
IUPAC名 |
3-(2-phenylethyl)-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C18H14N4/c1-2-6-13(7-3-1)10-11-17-20-16-12-19-15-9-5-4-8-14(15)18(16)22-21-17/h1-9,12H,10-11H2 |
InChIキー |
GMJHPBIRPQAREG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




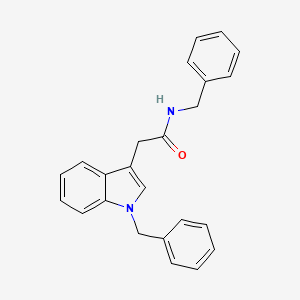

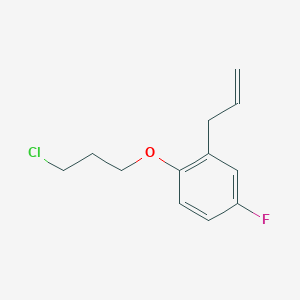
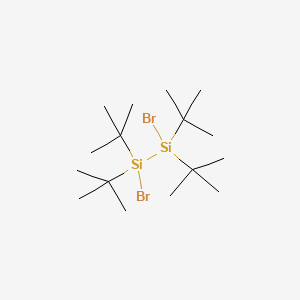

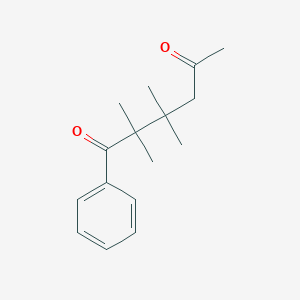
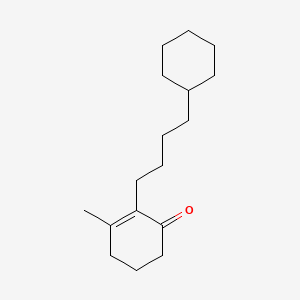
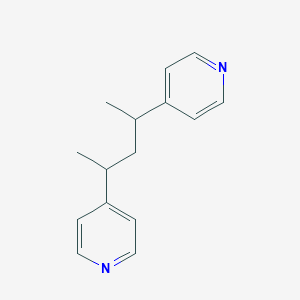
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)


![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
